2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide
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Description
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C21H23N3O4 and its molecular weight is 381.432. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and structural analysis of this compound, alongside its derivatives, have been thoroughly investigated. For instance, a study detailed the synthesis, crystal structure, and biological activity of a closely related compound, highlighting its moderate herbicidal and fungicidal activities. This research provided insights into the molecular structure through techniques such as H-1-NMR, C-13-NMR, and single-crystal X-ray diffraction, revealing intricate details like intramolecular hydrogen bonds and weak π-π interactions (Hu Jingqian et al., 2016).
Biological Activities and Applications
Research into the compound's derivatives has uncovered a range of biological activities, suggesting potential applications in various fields:
- Antioxidant Activity : Studies on related pyrazole-acetamide derivatives have identified significant antioxidant properties. These findings are pivotal for developing therapeutic agents targeting oxidative stress-related pathologies (K. Chkirate et al., 2019).
- Anti-inflammatory Activity : Derivatives of the compound have shown considerable anti-inflammatory activity, marking their potential in creating new anti-inflammatory drugs (K. Sunder & Jayapal Maleraju, 2013).
Chemical Reactions and Interactions
The compound's role as a precursor in chemical reactions has been explored, leading to the synthesis of various heterocyclic compounds. This versatility underscores its utility in organic synthesis, facilitating the creation of novel molecules with diverse applications (S. Sanad & Ahmed E. M. Mekky, 2018).
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-21(2)10-15-4-3-5-18(20(15)28-21)27-14-19(25)22-7-8-24-12-17(11-23-24)16-6-9-26-13-16/h3-6,9,11-13H,7-8,10,14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDRDBUVGIGODW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCCN3C=C(C=N3)C4=COC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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